molecular formula C10H12ClNO4S2 B2802851 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid CAS No. 384847-76-1

1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2802851
CAS No.: 384847-76-1
M. Wt: 309.78
InChI Key: DNLNXDTUESVAHF-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid is a high-value chemical scaffold recognized for its role in the development of potent and selective inhibitors, particularly targeting the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The compound serves as a key synthetic intermediate for advanced research compounds . The PI3K pathway is a critical signaling mechanism implicated in cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers. PI3Kβ has been identified as a specific target for cancer therapy, especially in PTEN-deficient tumors , making inhibitors derived from this scaffold a significant focus in oncology research. Beyond oncology, research into this chemical series explores its potential in cardiovascular diseases and inflammation. This reagent is provided exclusively for laboratory research purposes. It is strictly for use in controlled settings by qualified professionals and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-8-1-2-9(17-8)18(15,16)12-5-3-7(4-6-12)10(13)14/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLNXDTUESVAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268959
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-chlorothiophene-2-sulfonyl chloride and piperidine-4-carboxylic acid.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.

  • Catalysts: A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. The reaction is conducted in a controlled environment to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in the presence of an acid.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives such as esters or amides.

  • Reduction Products: Sulfides or other reduced forms of the sulfonyl group.

  • Substitution Products: Substituted thiophenes with different functional groups.

Scientific Research Applications

Biological Activities

1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid exhibits several promising biological activities:

Antimicrobial Properties

Research indicates that compounds similar to this compound show significant antimicrobial effects. In particular:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak

These findings suggest that the compound may be effective against various bacterial strains, particularly those associated with infections.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes, which is crucial for therapeutic applications:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong Inhibitor2.14 ± 0.003
UreaseStrong Inhibitor0.63 ± 0.001

These results indicate that the compound could be explored further for treatments targeting neurological disorders and certain pathogens.

Study on Antibacterial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various piperidine derivatives, including this compound. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the compound's potential in treating bacterial infections .

Enzyme Inhibition Research

Further investigations into enzyme inhibition revealed that derivatives of this compound effectively inhibited urease and acetylcholinesterase, suggesting applications in managing conditions like urinary tract infections and neurodegenerative diseases . Molecular docking studies showed stable interactions with target proteins, elucidating the mechanisms behind its biological activities .

Mechanism of Action

The mechanism by which 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related piperidine-4-carboxylic acid derivatives:

Compound Substituent Molecular Weight Key Features Evidence
1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid 5-Chlorothiophen-2-yl sulfonyl 309.79 Sulfonyl linker enhances acidity; chlorothiophene enables halogen bonding.
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic acid 4-Chlorophenyl sulfonyl 303.75 Phenyl ring increases lipophilicity; chlorine para-position affects electronics.
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid 5-Chlorothiophen-2-yl methylene 259.76 Methylene linker reduces electron withdrawal; higher lipophilicity.
1-(5-Chloropyridin-2-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride 5-Chloropyridin-2-yl sulfonyl 277.15 Pyridine nitrogen enables hydrogen bonding; altered solubility vs. thiophene.
1-[(3-Acetylphenyl)sulfonyl]piperidine-4-carboxylic acid 3-Acetylphenyl sulfonyl 321.36 Acetyl group introduces ketone functionality; potential for H-bonding.
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-Chlorobenzoyl 267.70 Benzoyl carbonyl is strongly electron-withdrawing; enhances reactivity.
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid 2-Fluorobenzyl sulfonyl 301.34 Fluorine improves metabolic stability; benzyl group adds steric bulk.

Functional Group Impact Analysis

  • Sulfonyl vs. Carbonyl Linkers: Sulfonyl groups (e.g., in the target compound and ) increase acidity and hydrogen-bond acceptor capacity compared to carbonyl or methylene linkers ().
  • Aromatic Moieties : Chlorothiophene (target) offers π-π stacking and halogen bonding, whereas chlorophenyl () or pyridine () substituents alter electronic distribution and solubility .

Biological Activity

1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H12ClNO4S2C_{10}H_{12}ClNO_{4}S_{2} with a molecular weight of approximately 309.78 g/mol . The structure features a piperidine ring, a sulfonyl group derived from 5-chlorothiophene, and a carboxylic acid functional group. These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Compounds with similar structures have shown significant antimicrobial activity. For instance, derivatives of piperidine have been tested against various bacterial strains, indicating that the sulfonyl group may enhance their effectiveness .

Anticancer Activity

Studies suggest that the compound may possess anticancer properties. Similar piperidine derivatives have been evaluated for their efficacy against diverse cancer cell lines, showing promise in inhibiting tumor growth. The sulfonyl moiety is believed to interact with enzymes or receptors involved in cancer progression.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research highlights that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, suggesting possible applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study evaluated the antibacterial effects of synthesized piperidine derivatives against multiple bacterial strains, demonstrating significant inhibition rates compared to control groups .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of similar compounds on AChE and urease, revealing promising results that support further exploration of these compounds in therapeutic contexts .
  • Cytotoxicity Tests : Research assessing the cytotoxicity of various piperidine derivatives against cancer cell lines indicated that some compounds exhibited low micromolar IC50 values, suggesting strong anticancer potential .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth in diverse cancer cell lines
Enzyme InhibitionInhibits AChE and urease; potential for Alzheimer's treatment

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sulfonylation of a piperidine-4-carboxylic acid core with a 5-chlorothiophene-2-sulfonyl chloride derivative. Key steps include:

  • Coupling Reaction : Reacting piperidine-4-carboxylic acid with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond.
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for piperidine:sulfonyl chloride) are critical to minimize byproducts like disulfonates .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule structural validation .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm sulfonamide linkage (e.g., sulfonyl group protons at δ 3.5–4.0 ppm) and piperidine ring conformation .
  • IR : Characteristic S=O stretches (~1350 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1^{-1}) .
  • HPLC-MS : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/0.1% formic acid) and ESI-MS for molecular ion detection .

Q. What preliminary biological screening strategies are appropriate for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against metalloproteases or kinases due to the sulfonamide group’s affinity for zinc ions (e.g., MMP-2/9 inhibition assays) .
  • Cellular Uptake : Evaluate membrane permeability using Caco-2 cell monolayers, noting the carboxylic acid’s impact on logP (predicted ~1.5 via ChemAxon) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

  • Strategy : Use Mercury CSD 2.0 to compare experimental data with Cambridge Structural Database entries. Key features:

  • Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and sulfonyl groups) that stabilize the crystal lattice .
  • Torsion Angles : Measure dihedral angles around the sulfonamide bond to assess rotational flexibility (typically 160–180° in rigid analogs) .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs of this compound?

  • Case Studies :

  • Substituent Effects :
Analog ModificationBiological ImpactReference
5-Chloro → 5-Bromo (thiophene)Increased enzyme inhibition potency (IC50_{50} ↓20%) due to enhanced halogen bonding .
Sulfonyl → Carbonyl Reduced solubility (logP ↑0.8) and loss of protease inhibition, highlighting sulfonamide’s role in target engagement .
  • Piperidine Substitution : N-Methylation of piperidine reduces steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., Ki_i improvement from 1.2 μM to 0.7 μM) .

Q. How should researchers address contradictory data in solubility and stability studies?

  • Troubleshooting Framework :

  • pH-Dependent Solubility : Use potentiometric titration (e.g., Sirius T3) to measure pKa (carboxylic acid ~3.5; sulfonamide ~9.2) and optimize buffer conditions (pH 6–7 for maximum solubility) .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the sulfonamide bond is a common issue; lyophilization or storage at -20°C in amber vials is recommended .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to model binding to MMP-9 (PDB: 1L6J). The sulfonyl group coordinates with catalytic Zn2+^{2+}, while the piperidine occupies the S1’ pocket .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of the sulfonamide linkage in aqueous vs. membrane environments .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement ; Mercury CSD for packing analysis .
  • Synthesis : Optimized coupling protocols from thiophene sulfonyl chloride derivatives .
  • SAR Design : Comparative data from PubChem analogs (e.g., 5-bromo and carbonyl variants) .

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